molecular formula C8H13NO4 B14823862 3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid

3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14823862
M. Wt: 187.19 g/mol
InChI Key: USAWDWXLHVSZOU-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a carboxymethyl group at the 3-position and a methyl group at the 1-position of the pyrrolidine ring.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

3-(carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-9-3-2-8(5-9,7(12)13)4-6(10)11/h2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

USAWDWXLHVSZOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of 1-methylpyrrolidine with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base, followed by acidification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The pyrrolidine ring provides structural stability and can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Activities Source
3-(Carboxymethyl)-1-methylpyrrolidine-3-carboxylic acid 1-methyl, 3-carboxymethyl Calculated: ~189.17 Potential for ionic interactions, hydrogen bonding Target
Kainate 3-carboxymethyl, 4-prop-1-en-2-yl From iGluR agonist, stereospecific binding
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid 1-benzyl, 3-methyl 235.3 (C₁₄H₁₇NO₂) Lipophilic, standard safety protocols
1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid 2-oxo, 3-carboxylic, 1-(3-methylphenyl) 247.3 (C₁₃H₁₃NO₃) Hydrogen-bond acceptor, aromatic UV activity

Research Findings and Implications

  • Synthetic Accessibility : Analogs like those in achieve high purity (>99%) via optimized protocols (e.g., asymmetric Michael addition in ), suggesting the target compound could be synthesized similarly .
  • Biological Relevance : The carboxymethyl group’s presence in kainate and the target compound underscores its role in biomolecular interactions, though receptor specificity depends on additional substituents .
  • Safety and Regulation : Compliance with global standards (e.g., China’s IECSC) will be critical for industrial applications .

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